1,4,7-Oxadithionane
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Overview
Description
1,4,7-Oxadithionane is a heterocyclic compound with the molecular formula C₆H₁₂OS₂. It is a member of the oxathiane family, characterized by a six-membered ring containing one oxygen and two sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Oxadithionane can be synthesized through several methods. One common approach involves the cyclization of 1,3-dithiol-2-one with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of the compound on a large scale, ensuring high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4,7-Oxadithionane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols and thioethers, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halides, amines; reactions often require a solvent like dichloromethane and a catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
1,4,7-Oxadithionane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1,4,7-Oxadithionane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiane: Similar in structure but lacks the oxygen atom.
1,3,5-Trithiane: Contains three sulfur atoms in the ring.
1,4-Oxathiane: Contains one oxygen and one sulfur atom in the ring.
Uniqueness
1,4,7-Oxadithionane is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1,4,7-oxadithionane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2/c1-3-8-5-6-9-4-2-7-1/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAJKVKUJJDYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCSCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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